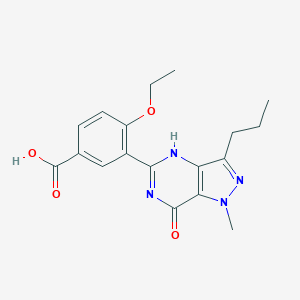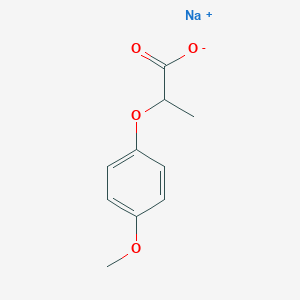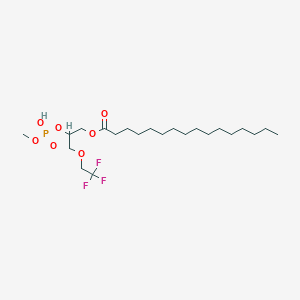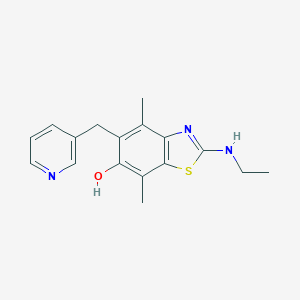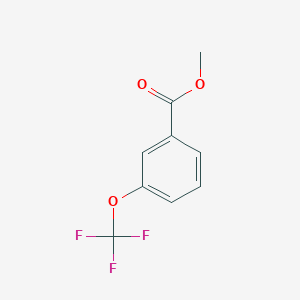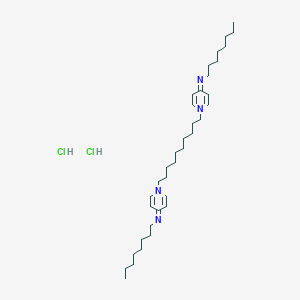
Octenidine hydrochloride
説明
Octenidine hydrochloride (Octenidine) is an antiseptic agent used topically, on mucous membranes, and prior to surgery . It is active against a variety of bacteria, including methicillin-sensitive and -resistant S. aureus, vancomycin-resistant Enterococcus, E. faecalis, and S. pneumoniae .
Synthesis Analysis
An improved method for preparing Octenidine dihydrochloride has been described in a patent . The method can reduce the preparation cost and decrease impurities generated during the preparation process .Molecular Structure Analysis
Octenidine hydrochloride is a cationic surfactant, with a gemini-surfactant structure, derived from pyridine . Its molecular formula is C36H62N4.2ClH and the molecular weight is 623.83 .Chemical Reactions Analysis
Octenidine binds readily to negatively charged surfaces, such as microbial cell walls and eukaryotic cell membranes . It interacts with polysaccharides in the cell wall of microorganisms and cytoplasmic bacterial enzymes .Physical And Chemical Properties Analysis
Octenidine dihydrochloride is stable if stored as directed and should be protected from light and heat . Its thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .科学的研究の応用
Chronic Wound Management
Octenidine hydrochloride is utilized in the treatment of chronic wounds. It has been shown to be effective in reducing bacterial density and promoting wound healing, making it a valuable tool in wound care management .
Skin Antisepsis
In medical settings, Octenidine hydrochloride is used for skin antisepsis, particularly during dressing changes around central venous catheter insertion sites among bone marrow transplant patients. It has been reported to result in a substantial decline of bacterial density .
Antibiofilm Agent
Octenidine hydrochloride has demonstrated efficacy in inhibiting biofilm synthesis and inactivating fully-formed staphylococcal biofilm on different matrices, which is crucial in preventing persistent infections .
Infection Prevention
The antiseptic properties of Octenidine hydrochloride are leveraged for Staphylococcus aureus decolonization and within bundles for the prevention of catheter-related or surgical site infections (SSIs), contributing to improved patient outcomes .
Antimicrobial Properties
Octenidine hydrochloride’s chemical characteristics lend it potent antimicrobial properties, allowing it to be used either prophylactically or therapeutically on the skin, mucosa, and wounds. Its safety, tolerability, and efficacy are supported by various studies .
作用機序
Target of Action
Octenidine hydrochloride (OCT) is a cationic surfactant with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . It primarily targets the bacterial cell membrane .
Mode of Action
OCT disrupts the osmotic balance of bacterial cells by affecting potassium ions . It also interacts with lipid membranes, creating bridges between lipid head molecules . This disruption of the cell membrane leads to leakage of intracellular contents and ultimately cell death .
Biochemical Pathways
Its primary action is the disruption of bacterial cell membranes, which leads to cell death .
Pharmacokinetics
As a topical antiseptic, oct is primarily used on the skin, mucosa, and wounds, where it acts locally at the site of application .
Result of Action
The result of OCT’s action is the rapid killing of a wide range of bacteria. It has been shown to achieve a 3-log reduction of bacteria within 30 seconds . This makes OCT particularly effective as an antiseptic for wound care and other medical procedures .
Action Environment
The efficacy of OCT can be influenced by various experimental conditions, including the solvents used to dissolve it, the bacterial concentration, and the methods used for analysis . For example, more OCT is required when it is dissolved in phosphate or Hepes buffers instead of water, and when a higher bacterial concentration is used . Despite these influences, OCT remains a highly effective antiseptic under a wide range of conditions .
Safety and Hazards
特性
IUPAC Name |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGTYJPMKXNQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71251-02-0 (Parent) | |
| Record name | Octenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070775756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90221025 | |
| Record name | Octenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octenidine hydrochloride | |
CAS RN |
70775-75-6 | |
| Record name | Octenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070775756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U84956NU4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



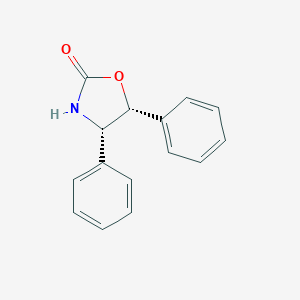

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
